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Compound of Interest

Compound Name: 3-Aminooxetane-3-carboxylic acid

Cat. No.: B111814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of 3-
Aminooxetane-3-carboxylic acid, a unique cyclic amino acid of interest in medicinal

chemistry and drug development. Due to the limited availability of direct experimental spectra

for this specific compound, this guide presents a detailed analysis based on data from

structurally similar compounds, including 1-aminocyclobutane-1-carboxylic acid and azetidine-

3-carboxylic acid. This comparative approach allows for a robust prediction of the expected

spectroscopic features of 3-Aminooxetane-3-carboxylic acid and provides a valuable

resource for its identification and characterization.

Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for 3-
Aminooxetane-3-carboxylic acid and its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
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Compound
Chemical Shift (δ)
ppm

Multiplicity Assignment

3-Aminooxetane-3-

carboxylic acid

(Predicted)

4.5 - 4.8 d 2 x CH₂ (axial)

4.2 - 4.5 d 2 x CH₂ (equatorial)

3.0 - 3.5 s (br) NH₂

10.0 - 12.0 s (br) COOH

1-Aminocyclobutane-

1-carboxylic acid
2.0 - 2.4 m 2 x CH₂

1.8 - 2.0 m CH₂

Azetidine-3-carboxylic

acid[1][2][3]
3.8 - 4.2 t 2 x CH₂

3.4 - 3.8 p CH

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Compound Chemical Shift (δ) ppm Assignment

3-Aminooxetane-3-carboxylic

acid (Predicted)
~175 C=O

~75 2 x CH₂-O

~60 C-NH₂

1-Aminocyclobutane-1-

carboxylic acid[4]
181.7 C=O

56.5 C-NH₂

34.1 2 x CH₂

16.5 CH₂

Azetidine-3-carboxylic acid[2] 175.5 C=O

52.1 2 x CH₂-N

38.9 CH

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Functional Group

Predicted Wavenumber
(cm⁻¹) for 3-
Aminooxetane-3-
carboxylic acid

Comparative Data (cm⁻¹)

O-H stretch (Carboxylic acid) 2500-3300 (broad)
2500-3300 (broad) for

carboxylic acids

N-H stretch (Amine) 3200-3500 (medium)
3200-3500 (medium) for

primary amines

C=O stretch (Carboxylic acid) 1700-1725 (strong)
1700-1725 (strong) for

carboxylic acids

C-O stretch (Oxetane ring) 950-1050 (strong) ~980 for oxetane

N-H bend (Amine) 1580-1650 (medium)
1580-1650 (medium) for

primary amines

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

Compound Ionization Mode
Predicted [M+H]⁺
(m/z)

Key Fragmentation
Pattern

3-Aminooxetane-3-

carboxylic acid
ESI+ 118.0504

Loss of H₂O, loss of

CO₂, ring opening

1-Aminocyclobutane-

1-carboxylic acid
ESI+ 116.0708

Loss of H₂O, loss of

CO₂, loss of C₂H₄

Azetidine-3-carboxylic

acid
ESI+ 102.0555

Loss of H₂O, loss of

CO₂, ring opening

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 3-Aminooxetane-3-carboxylic acid
are provided below.
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NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in 0.6 mL of a suitable deuterated

solvent (e.g., D₂O or DMSO-d₆).[5] For samples insoluble in common deuterated solvents, a

small amount of acid or base may be added to aid dissolution. Filter the solution through a

glass wool plug into a clean NMR tube to remove any particulate matter.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and 16-64 scans. The spectral width should be set to cover the range of 0-14 ppm.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the

lower natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer

relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify

the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6][7] Apply pressure

using the anvil to ensure good contact between the sample and the crystal.[6]

Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹. A background spectrum of

the empty ATR crystal should be collected prior to sample analysis.[8] Typically, 16-32 scans

are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent

(e.g., methanol or water).[9] Dilute this stock solution to a final concentration of 1-10 µg/mL

with the same solvent or a mixture of solvents compatible with electrospray ionization (ESI),

such as 50:50 acetonitrile:water with 0.1% formic acid.[9][10]

Data Acquisition (ESI-MS): Introduce the sample solution into the ESI source of a mass

spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode

over a mass-to-charge (m/z) range of 50-500. For fragmentation analysis (MS/MS), the
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protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation

(CID).

Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 3-Aminooxetane-3-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Azetidinecarboxylic acid(36476-78-5) 1H NMR [m.chemicalbook.com]

2. spectrabase.com [spectrabase.com]

3. H52294.03 [thermofisher.com]

4. spectrabase.com [spectrabase.com]

5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

6. egikunoo.wordpress.com [egikunoo.wordpress.com]

7. drawellanalytical.com [drawellanalytical.com]

8. Fourier-Transform Infrared Spectroscopy (FTIR) [bio-protocol.org]

9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry
Research Facility [massspec.chem.ox.ac.uk]

10. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Spectroscopic Characterization of 3-Aminooxetane-3-
carboxylic Acid: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111814#spectroscopic-characterization-of-3-
aminooxetane-3-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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